N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine
Description
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-7(11(14)15)13(19(3,16)17)8-4-5-10(18-2)9(12)6-8/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKBKAOHJSLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Primary Amines
The methylsulfonyl group is introduced via reaction of 3-chloro-4-methoxyaniline with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (EtN). This step generates N-(3-chloro-4-methoxyphenyl)methanesulfonamide (Scheme 2).
Reaction Conditions :
Alternative Pathway: Reductive Amination
A reductive amination approach, as described in, involves coupling 3-chloro-4-methoxybenzaldehyde with alanine methyl ester in the presence of sodium cyanoborohydride (NaBHCN). The resulting secondary amine is subsequently sulfonylated with MsCl to install the methylsulfonyl group (Scheme 3).
Key Considerations :
-
pH Control : Maintain pH ~6 using acetic acid to prevent imine hydrolysis.
Alanine Backbone Incorporation
Stereospecific Coupling via Mitsunobu Reaction
To preserve the L-configuration of alanine, the Mitsunobu reaction is employed. N-(3-Chloro-4-methoxyphenyl)methanesulfonamide is reacted with L-alanine methyl ester using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in THF (Scheme 4).
Optimized Conditions :
Epimerization Mitigation
Epimerization at the α-carbon is minimized by avoiding alkaline conditions during ester hydrolysis. Source demonstrates that saponification of the methyl ester using LiOH in THF/MeOH at 0°C preserves stereochemistry, yielding the free acid with >98% enantiomeric excess (ee).
Integrated Synthetic Routes
Route A: Sequential Functionalization
Overall Yield : 42% (four steps).
Route B: Reductive Amination Pathway
Overall Yield : 34% (three steps).
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-(3-hydroxy-4-methoxyphenyl)-N-(methylsulfonyl)alanine.
Reduction: N-(4-methoxyphenyl)-N-(methylsulfonyl)alanine.
Substitution: N-(3-substituted-4-methoxyphenyl)-N-(methylsulfonyl)alanine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring may facilitate binding to enzymes or receptors, while the methylsulfonyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Effects on Binding Affinity
- Halogen vs. Methoxy Groups: The target compound’s 3-chloro-4-methoxyphenyl group contrasts with fragment 15 (N-(3-chloro-4-methoxyphenyl)acetamide), which lacks the methylsulfonyl-alanine backbone. highlights that chloro substituents in similar fragments (e.g., fragment 5) form halogen bonds with proteins (e.g., Gly151), enhancing binding . The methoxy group may improve solubility compared to non-polar substituents.
- Methylsulfonyl Group: This group in the target compound differs from the acetyl group in fragment 15.
Physicochemical Properties
- Solubility: The alanine backbone in the target compound introduces carboxylic acid functionality, improving water solubility compared to non-polar analogs like fragment 15 .
- Metabolic Stability : The methylsulfonyl group may resist oxidative metabolism better than acetyl or ester groups, as seen in Apremilast’s design .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine is a synthetic compound that belongs to the class of sulfonyl amino acids. It possesses a unique structure characterized by a chloro and methoxy group on the phenyl ring along with a methylsulfonyl group attached to the alanine moiety. This combination of functional groups provides the compound with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Structure
- Molecular Formula : C₁₂H₁₆ClNO₅S
- Molecular Weight : Approximately 321.78 g/mol
Key Features
The compound features:
- A 3-chloro-4-methoxyphenyl moiety, which enhances its reactivity and potential interactions with biological macromolecules.
- A methylsulfonyl group that increases solubility and bioavailability.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine | C₁₂H₁₅ClNO₄S | Glycine derivative |
| N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)valine | C₁₂H₁₇ClNO₄S | Valine derivative |
This table illustrates how variations in the amino acid moiety can influence the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors in biological systems. The presence of the chloro and methoxy groups may facilitate binding to target proteins, while the methylsulfonyl group enhances solubility, potentially leading to increased bioavailability in vivo.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
- Signal Transduction Modulation : It could affect cellular signaling pathways, influencing various physiological responses.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, related sulfonamide derivatives have demonstrated efficacy against Mycobacterium tuberculosis (Mtb), suggesting that this compound may also possess antibacterial properties .
- Cytotoxicity Assessments : In vitro studies are essential for evaluating the cytotoxic effects of this compound on various cell lines. Preliminary data indicate that it may induce apoptosis in cancer cell lines, although detailed studies are required to confirm these effects .
- Molecular Dynamics Simulations : Computational studies have been employed to predict the binding affinity and stability of this compound within enzyme active sites. Such simulations help elucidate potential mechanisms of action and guide further experimental validation .
Q & A
Q. What are the key structural features and functional groups of N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine?
The compound features a central alanine backbone with a 3-chloro-4-methoxyphenyl group and a methylsulfonyl group attached to the nitrogen. Key functional groups include:
- Sulfonamide (-SO2N-) for enzyme inhibition via hydrogen bonding.
- Methoxy (-OCH3) and chloro substituents influencing lipophilicity and steric effects.
- Carboxylic acid (-COOH) enabling salt formation or coordination with metal ions. The molecular formula is C₁₁H₁₃ClNO₄S , with stereochemistry confirmed via X-ray crystallography using programs like SHELXL .
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis involves three key steps:
- Protection of alanine’s carboxylic acid (e.g., methyl ester formation using H₂SO₄/MeOH).
- N-Alkylation with 3-chloro-4-methoxyphenyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Sulfonylation using methylsulfonyl chloride in pyridine or triethylamine. Final deprotection (e.g., hydrolysis with NaOH) yields the target compound. Reaction optimization focuses on controlling stoichiometry (1:1.2 molar ratio for sulfonylation) and anhydrous conditions to minimize byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across studies?
Contradictions may arise from:
- Purity variations : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) for batch standardization.
- Assay conditions : Standardize pH (7.4 for physiological relevance) and temperature (25°C vs. 37°C).
- Target protein isoforms : Validate activity across isoforms via Western blot or CRISPR-edited cell lines. Orthogonal assays (e.g., fluorescence polarization + SPR) and cross-laboratory validation are critical .
Q. What advanced techniques characterize its interaction with enzymatic targets?
- Molecular docking (AutoDock Vina) : Predict binding modes to active sites (e.g., sulfonamide interaction with Ser/Thr residues).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH).
- X-ray crystallography (SHELXL-refined) : Resolve atomic interactions (e.g., hydrogen bonds between -SO₂ and catalytic lysine). For example, SPR studies on analogs show kon/koff rates of 10⁴ M⁻¹s⁻¹/10⁻³ s⁻¹ .
Q. How does stereochemistry influence bioactivity, and how is it controlled?
The L-alanine configuration enhances binding to chiral enzyme pockets (e.g., 10-fold higher protease inhibition vs. D-form). Control strategies:
- Use enantiopure starting materials (e.g., L-alanine methyl ester).
- Monitor optical rotation ([α]D²⁵ = +15° to confirm configuration).
- Avoid racemization by limiting acidic/basic conditions during synthesis .
Q. What challenges arise in structural characterization via X-ray crystallography?
- Poor crystal habit : Screen >50 solvent combinations (e.g., DMSO/water vs. ethanol/hexane).
- Low-resolution data : Collect at synchrotron sources (λ = 0.9 Å) and refine with SHELXL’s TWIN commands for twinned crystals.
- Disorder : Apply anisotropic displacement parameters and exclude solvent molecules with PLATON/SQUEEZE. Successful refinement for analogs achieved R-factors < 0.05 .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Yield Optimization
| Step | Reagent Ratio | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| N-Alkylation | 1:1.2 | 80°C | K₂CO₃ | 60-75% |
| Sulfonylation | 1:1.5 | 0-5°C | Pyridine | 85-90% |
| Deprotection | 1:3 (NaOH) | RT | - | >95% |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound | Target Enzyme | IC₅₀ (nM) | Binding Affinity (Kd, µM) |
|---|---|---|---|
| N-(3-chloro-4-methylphenyl) analog | Protease A | 120 | 2.5 |
| N-(4-methoxy-3-nitrophenyl) derivative | Protease B | 450 | 12.8 |
| Parent compound (L-form) | Protease A | 85 | 1.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
